alpha-Octithiophene
Overview
Description
Alpha-Octithiophene is an organic compound with the chemical formula C8H6S. It consists of eight thiophene rings, making it a member of the oligothiophene family.
Mechanism of Action
Target of Action
Alpha-Octithiophene, also known as α-Octithiophene, is a compound primarily used in the field of materials science, particularly in the development of organic solar cells (OPV) and organic field-effect transistors (OFET) . Its primary targets are the electronic materials where it acts as a p-type organic semiconductor .
Mode of Action
It is known that this compound interacts with its targets (electronic materials) by contributing to the conductivity and stability of the materials .
Biochemical Pathways
This compound is involved in the photovoltaic process in organic solar cells. It contributes to the conversion of solar energy into electrical energy . .
Result of Action
The result of this compound’s action is the enhancement of the performance of organic solar cells and organic field-effect transistors. It contributes to the cost-effectiveness and large-scale production of these devices . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of organic solar cells containing this compound can be affected by factors such as light intensity, temperature, and humidity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Octithiophene can be synthesized through various methods. One common approach involves the annelation of thiophene rings with bicyclo[2.2.2]octene units. This method helps in studying the unimolecular properties of longer oligothiophene dications . Another method involves the synthesis of the monomer annelated with bicyclo[2.2.2]octene units at the 3,4-positions of the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves the synthesis of 2-butyl-2H-thiophene-7-vinyl-fluorophene followed by subsequent coupling reactions . This method allows for the large-scale production of this compound, which is essential for its applications in organic electronics and other fields.
Chemical Reactions Analysis
Types of Reactions
Alpha-Octithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified electronic properties. For example, the dicationic state of this compound exhibits a planar quinoid structure, which is essential for its electronic applications .
Scientific Research Applications
Alpha-Octithiophene has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-Octithiophene can be compared with other oligothiophenes such as bithiophene, terthiophene, and sexithiophene. These compounds share similar electronic properties but differ in the number of thiophene rings and their structural arrangements . This compound is unique due to its longer conjugated system, which provides enhanced electronic properties and makes it suitable for a wider range of applications .
List of Similar Compounds
- Bithiophene
- Terthiophene
- Quarterthiophene
- Sexithiophene
- Polythiophene
This compound stands out among these compounds due to its extended conjugation and unique electronic properties, making it a valuable material for various scientific and industrial applications.
Properties
IUPAC Name |
2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMCTPRNKVKGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464271 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113728-71-5 | |
Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of α-Octithiophene on a copper surface influence its properties?
A: α-Octithiophene molecules exhibit rotational flexibility around the single bonds connecting the thiophene rings, leading to different conformational isomers, namely s-cis and s-trans. [] Research using scanning tunneling microscopy (STM) has directly observed these isomers on a Cu(100) surface. [] The relative abundance of these conformations, influenced by the molecule-surface interaction, can impact the electronic properties and self-assembly of α-Octithiophene, crucial for its performance in organic electronics. []
Q2: What makes α-Octithiophene and its oligothiophene counterparts suitable for laser applications?
A: α-Octithiophene, alongside other oligothiophenes like α-4T and α-6T, displays promising stimulated emission properties, making them suitable for laser applications. [] These molecules exhibit spectral narrowing under optical pumping, particularly in single-crystal form. [] Notably, α-Octithiophene single crystals as thin as 3.5 microns demonstrated this effect, resulting in intense, narrow emission lines, indicative of potential for miniaturized organic lasers. []
Q3: How does the structural order of α-Octithiophene affect its charge carrier dynamics?
A: The structural order of α-Octithiophene significantly influences its charge carrier dynamics, directly impacting its performance in optoelectronic devices. [] Studies comparing single-crystal and polycrystalline α-Octithiophene reveal distinct differences in transient photoconductivity, photoluminescence, and excited-state absorption. [] The inherent disorder in polycrystalline films introduces sub-band-gap energy levels that act as traps, reducing photocurrent lifetime and impacting overall efficiency compared to the more ordered single-crystal structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.